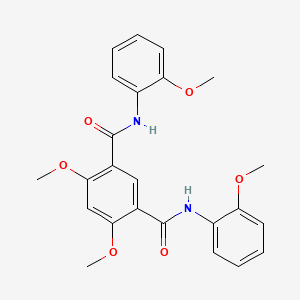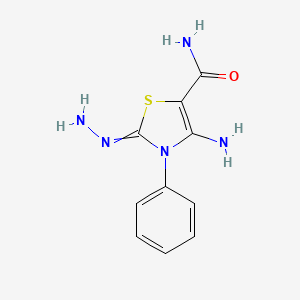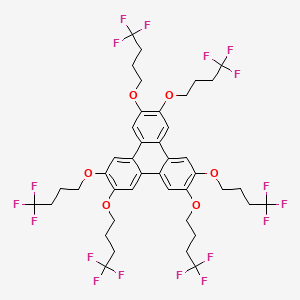
2,3,6,7,10,11-Hexakis(4,4,4-trifluorobutoxy)triphenylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,6,7,10,11-Hexakis(4,4,4-trifluorobutoxy)triphenylene is a complex organic compound characterized by its unique structure, which includes a triphenylene core substituted with six trifluorobutoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7,10,11-Hexakis(4,4,4-trifluorobutoxy)triphenylene typically involves the reaction of triphenylene with 4,4,4-trifluorobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2,3,6,7,10,11-Hexakis(4,4,4-trifluorobutoxy)triphenylene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The trifluorobutoxy groups can be replaced with other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield 2,3,6,7,10,11-hexakis(4,4,4-trifluorobutoxy)benzophenone, while substitution could produce 2,3,6,7,10,11-hexakis(4-methoxybutoxy)triphenylene.
Scientific Research Applications
2,3,6,7,10,11-Hexakis(4,4,4-trifluorobutoxy)triphenylene has several scientific research applications:
Materials Science: Used in the development of liquid crystalline materials due to its ability to form ordered structures.
Organic Electronics: Employed in the fabrication of organic semiconductors and light-emitting diodes (LEDs) because of its electronic properties.
Chemical Sensors: Utilized in the design of sensors for detecting various chemical species due to its unique reactivity and stability.
Mechanism of Action
The mechanism by which 2,3,6,7,10,11-Hexakis(4,4,4-trifluorobutoxy)triphenylene exerts its effects is primarily through its ability to form stable, ordered structures. The trifluorobutoxy groups enhance the solubility and processability of the compound, allowing it to interact with other molecules and materials effectively. This interaction can influence the electronic properties of materials, making it useful in various applications.
Comparison with Similar Compounds
Similar Compounds
2,3,6,7,10,11-Hexakis(4,4,4-tribromobutoxy)triphenylene: Similar structure but with bromine atoms instead of fluorine, leading to different reactivity and applications.
2,3,6,7,10,11-Hexakis(4-formylphenyl)triphenylene: Contains formyl groups instead of trifluorobutoxy groups, used in different synthetic applications.
2,3,6,7,10,11-Hexakis(4-aminophenyl)triphenylene: Contains amino groups, making it more reactive in certain chemical reactions.
Uniqueness
2,3,6,7,10,11-Hexakis(4,4,4-trifluorobutoxy)triphenylene is unique due to the presence of trifluorobutoxy groups, which impart distinct electronic properties and enhance solubility in organic solvents. This makes it particularly valuable in applications requiring high-performance materials with specific electronic characteristics.
Properties
CAS No. |
528856-25-9 |
|---|---|
Molecular Formula |
C42H42F18O6 |
Molecular Weight |
984.7 g/mol |
IUPAC Name |
2,3,6,7,10,11-hexakis(4,4,4-trifluorobutoxy)triphenylene |
InChI |
InChI=1S/C42H42F18O6/c43-37(44,45)7-1-13-61-31-19-25-26(20-32(31)62-14-2-8-38(46,47)48)28-22-34(64-16-4-10-40(52,53)54)36(66-18-6-12-42(58,59)60)24-30(28)29-23-35(65-17-5-11-41(55,56)57)33(21-27(25)29)63-15-3-9-39(49,50)51/h19-24H,1-18H2 |
InChI Key |
VTHQENJZSXYPGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C3=CC(=C(C=C3C4=CC(=C(C=C4C2=CC(=C1OCCCC(F)(F)F)OCCCC(F)(F)F)OCCCC(F)(F)F)OCCCC(F)(F)F)OCCCC(F)(F)F)OCCCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-3-(4-nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14238296.png)

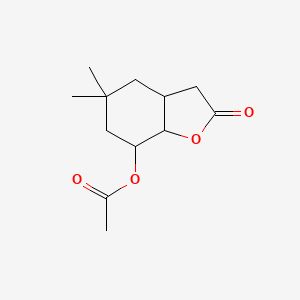
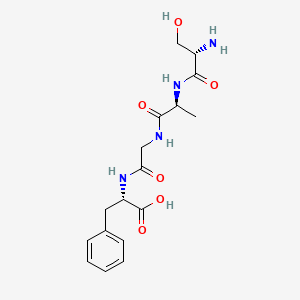
![2,5-Di([2,2'-bithiophen]-5-yl)-3,4-dihexyl-1H-1lambda~6~-thiophene-1,1-dione](/img/structure/B14238322.png)

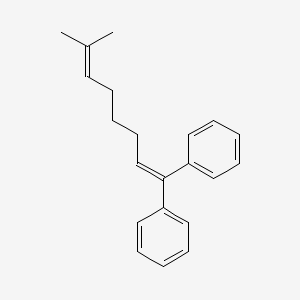
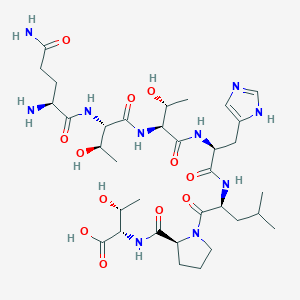
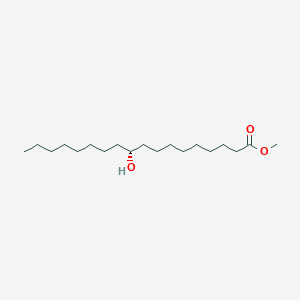
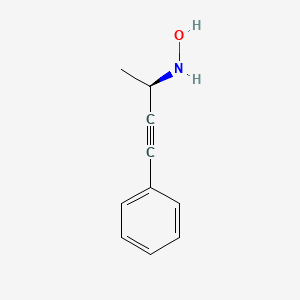
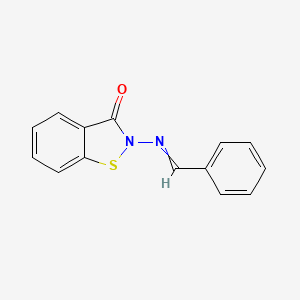
![Acetonitrile, fluoro[(4-phenyl-2-thiazolyl)thio]-](/img/structure/B14238347.png)
